molecular formula C14H12ClFN2O B5494465 2-(4-chloro-2-fluorophenyl)-N-(2-pyridinylmethyl)acetamide

2-(4-chloro-2-fluorophenyl)-N-(2-pyridinylmethyl)acetamide

Cat. No. B5494465
M. Wt: 278.71 g/mol
InChI Key: LNXPXWMJSYFFIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chloro-2-fluorophenyl)-N-(2-pyridinylmethyl)acetamide, also known as CFMPA, is a chemical compound that has been synthesized and studied for its potential applications in scientific research.

Scientific Research Applications

2-(4-chloro-2-fluorophenyl)-N-(2-pyridinylmethyl)acetamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the sigma-1 receptor, which is involved in various cellular processes including calcium signaling, protein synthesis, and cell survival. This compound has been used to study the role of sigma-1 receptors in various diseases including Alzheimer's disease, Parkinson's disease, and depression.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-fluorophenyl)-N-(2-pyridinylmethyl)acetamide involves its interaction with the sigma-1 receptor. This compound binds to the receptor and modulates its activity, which can lead to changes in cellular processes. The exact mechanism of action is still being studied, but it is believed that this compound may act as an agonist or antagonist of the sigma-1 receptor depending on the concentration and context.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to modulate calcium signaling in cells, which can affect various cellular processes such as neurotransmitter release and gene expression. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

2-(4-chloro-2-fluorophenyl)-N-(2-pyridinylmethyl)acetamide has several advantages for use in lab experiments. It has a high affinity for the sigma-1 receptor, which allows for specific targeting of this receptor in cellular and animal models. This compound is also stable and can be easily synthesized in high yields. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for 2-(4-chloro-2-fluorophenyl)-N-(2-pyridinylmethyl)acetamide research. One area of interest is the development of more potent and selective sigma-1 receptor ligands based on the structure of this compound. Another direction is the investigation of the role of sigma-1 receptors in various diseases using this compound as a tool. Additionally, the use of this compound in combination with other drugs or therapies is an area of interest for potential synergistic effects.

Synthesis Methods

2-(4-chloro-2-fluorophenyl)-N-(2-pyridinylmethyl)acetamide can be synthesized using a multi-step process that involves the reaction of 4-chloro-2-fluoroaniline with 2-pyridinecarboxaldehyde to form an intermediate compound. This intermediate is then reacted with acetic anhydride to produce this compound. The synthesis method has been optimized to produce high yields of this compound with high purity.

properties

IUPAC Name

2-(4-chloro-2-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFN2O/c15-11-5-4-10(13(16)8-11)7-14(19)18-9-12-3-1-2-6-17-12/h1-6,8H,7,9H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNXPXWMJSYFFIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)CC2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.